molecular formula C21H19ClN2O3 B3019461 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide CAS No. 1147693-29-5

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide

Cat. No.: B3019461
CAS No.: 1147693-29-5
M. Wt: 382.84
InChI Key: RLRKEMCDKMTXEK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, an ethoxyphenoxy group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide is unique due to its specific structural features, such as the presence of a pyridine ring and the combination of chloro, ethoxyphenoxy, and carboxamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-3-26-15-9-11-16(12-10-15)27-19-7-5-4-6-18(19)24-21(25)17-13-8-14(2)23-20(17)22/h4-13H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRKEMCDKMTXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(N=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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